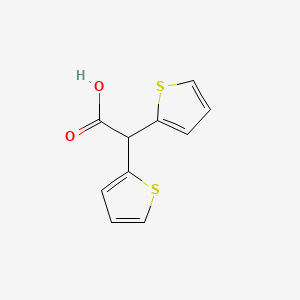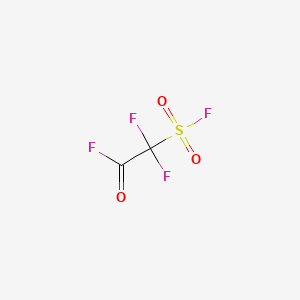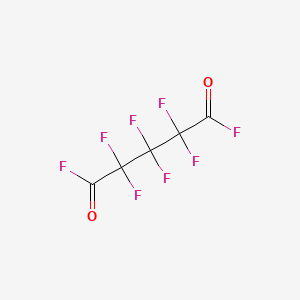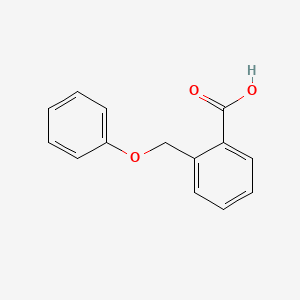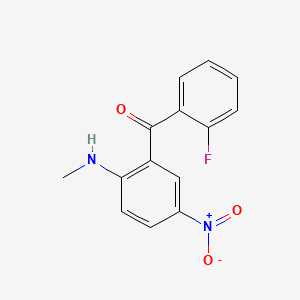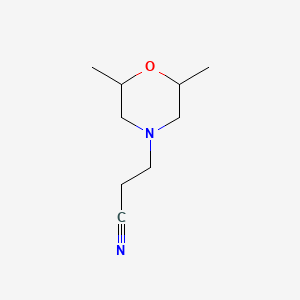
3-(2,6-二甲基吗啉-4-基)丙腈
描述
The compound 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile is a chemical derivative that is structurally related to morpholine and nitrile compounds. Although the specific compound is not directly studied in the provided papers, the papers do discuss related morpholino compounds and their properties, which can provide insights into the behavior of similar compounds.
Synthesis Analysis
The synthesis of morpholino derivatives is often achieved through base-catalyzed condensation reactions. For instance, the synthesis of 3-(2-morpholinoquinolin-3-yl)acrylonitrile derivatives is performed by condensing 2-morpholinoquinoline-3-carboxaldehydes with 2-cyanomethylbenzimidazoles, followed by a regiospecific reduction to yield propanenitrile derivatives . This suggests that a similar synthetic route could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of morpholino derivatives is characterized by the presence of a morpholine ring, which can engage in various weak interactions. For example, the study of 1,3-bis(4,6-dimethyl-1H-nicotinonitrile-1-yl)1,3-dioxy propane polymorphs reveals the importance of weak interactions such as hydrogen bonds and π-π interactions in the solid state, as determined by X-ray diffraction and FT-IR spectroscopy . These findings highlight the potential for 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile to form similar weak interactions, influencing its crystalline structure and properties.
Chemical Reactions Analysis
The reactivity of morpholino compounds can vary depending on their functional groups and substitution patterns. The antimicrobial activity of 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives indicates that these compounds can interact with biological targets, suggesting that the compound of interest may also exhibit biological activity . The specific reactions and interactions would depend on the exact structure and substituents of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholino derivatives can be influenced by their molecular structure and weak interactions. For instance, the solid-state properties of 3-(4-Morpholino-1,2,5-thiadiazol-3-yloxy)-propane-1,2-diol, a precursor of the chiral drug timolol, show that it is prone to spontaneous resolution and forms specific crystal packing motifs . This suggests that 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile may also exhibit unique solubility and crystallization behaviors, which could be relevant for its application in drug development or other fields.
科学研究应用
抗氧化活性研究中的分析方法
分析方法在确定抗氧化活性中起着至关重要的作用,这在食品工程、医学和制药等各个领域都很重要。基于氢原子转移的 ORAC、HORAC、TRAP 和 TOSC 测试,以及基于电子转移的 CUPRAC 和 FRAP 测试等技术对于抗氧化剂分析至关重要。这些方法依赖于分光光度法,评估化学反应及其动力学,这对于确定复杂样品的抗氧化能力至关重要。补充的电化学方法可以进一步阐明涉及抗氧化剂的运行机制和动力学 (Munteanu 和 Apetrei,2021)。
生物生产化学品的下游加工
对生物生产的 1,3-丙二醇和 2,3-丁二醇的下游加工的综述突出了从发酵液中分离过程中的巨大成本和挑战。探索了蒸发、蒸馏、膜过滤和液-液萃取等技术。没有一种方法被证明既简单又有效,这表明需要提高产率、纯度和能耗 (Xiu 和 Zeng,2008)。
在有机发光二极管 (OLED) 中的应用
关于 OLED 中基于 BODIPY 的材料的综述讨论了这些材料作为有机光电子器件中的活性组件的潜力。基于 BODIPY 的有机半导体的结构设计和合成已显示出作为近红外发射器的有希望的结果,并得到聚集诱导发射 (AIE) 特性的支持。这一研究领域强调了开发“无金属”红外发射器和 OLED 技术的持续创新的重要性 (Squeo 和 Pasini,2020)。
氧化还原介质的环境应用
使用酶和氧化还原介质处理有机污染物提出了一种创新的废水修复方法。漆酶和过氧化物酶等酶与氧化还原介质相结合,可以显着提高顽固性化合物的降解效率。这种酶促方法为工业废水的环境管理提供了有希望的方向,突出了在水处理技术中广泛应用的潜力 (Husain 和 Husain,2007)。
安全和危害
属性
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-8-6-11(5-3-4-10)7-9(2)12-8/h8-9H,3,5-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJUPEKPJOPODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501004416 | |
| Record name | 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501004416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dimethylmorpholin-4-yl)propanenitrile | |
CAS RN |
84145-73-3 | |
| Record name | 2,6-Dimethyl-4-morpholinepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84145-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-4-morpholinepropiononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084145733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 84145-73-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163169 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2,6-Dimethylmorpholin-4-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501004416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethyl-4-morpholinepropiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



